REACTION_CXSMILES
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[Br:1][CH2:2][CH2:3][N:4]1[C:8]([CH2:9]O)=[CH:7][C:6]([N+:11]([O-:13])=[O:12])=[N:5]1.C(Cl)(Cl)Cl.P(Br)(Br)[Br:19]>C(Cl)Cl>[Br:1][CH2:2][CH2:3][N:4]1[C:8]([CH2:9][Br:19])=[CH:7][C:6]([N+:11]([O-:13])=[O:12])=[N:5]1
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Name
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|
Quantity
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37 g
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Type
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reactant
|
Smiles
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BrCCN1N=C(C=C1CO)[N+](=O)[O-]
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Name
|
|
Quantity
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160 mL
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Type
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reactant
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Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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40 g
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Type
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reactant
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Smiles
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P(Br)(Br)Br
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
|
Name
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Hexanes
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Quantity
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20 mL
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Type
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solvent
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Smiles
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|
Name
|
|
Quantity
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9 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-5 °C
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Type
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CUSTOM
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Details
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the reaction stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet
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Type
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TEMPERATURE
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Details
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reflux condenser
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Type
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CUSTOM
|
Details
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was purged with nitrogen
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Type
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CUSTOM
|
Details
|
The cooling bath was removed
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Type
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TEMPERATURE
|
Details
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at reflux for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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After this time, the reaction was cooled to −5° C.
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Type
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ADDITION
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Details
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saturated aqueous sodium bicarbonate (250 mL) was added until a pH of 8.5
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate (3×150 mL)
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Type
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WASH
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Details
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the combined organic layers were washed with saturated aqueous sodium carbonate (2×50 mL), brine (75 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CUSTOM
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Details
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the drying agent was removed by filtration
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
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to afford a yellow residue that
|
Type
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DISSOLUTION
|
Details
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was dissolved
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated until a solid precipitate
|
Type
|
CUSTOM
|
Details
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formed
|
Type
|
WAIT
|
Details
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The solution was left
|
Type
|
TEMPERATURE
|
Details
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to cool to room temperature and after 4 h the resulting crystals
|
Duration
|
4 h
|
Type
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FILTRATION
|
Details
|
were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with a ice cold 1:2 mixture of methylene chloride
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Name
|
|
Type
|
product
|
Smiles
|
BrCCN1N=C(C=C1CBr)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |